4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

Catalog No.
S871497
CAS No.
1000414-17-4
M.F
C10H15BO4
M. Wt
210.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

CAS Number

1000414-17-4

Product Name

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

IUPAC Name

[4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid

Molecular Formula

C10H15BO4

Molecular Weight

210.04 g/mol

InChI

InChI=1S/C10H15BO4/c1-7-4-9(15-6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3

InChI Key

KAAMSKWLTRGLFW-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1C)OCOC)C)(O)O

Canonical SMILES

B(C1=C(C=C(C=C1C)OCOC)C)(O)O

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is an organic compound classified under arylboronic acids. This compound features a boron atom covalently bonded to an aromatic ring, specifically a phenyl group, along with a hydroxyl group. The methoxymethoxy substituent is located at the para position of the phenyl ring, contributing to its unique properties. The molecular formula for this compound is C₁₀H₁₅BO₄, and it has a molecular weight of approximately 210.035 g/mol .

Involving 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is the Suzuki-Miyaura coupling. This reaction is a palladium-catalyzed process that facilitates the formation of carbon-carbon bonds between boron-containing compounds and organic halides or triflates. The general reaction can be represented as follows:

R B OH 2+RXR R+BX3+H2O\text{R B OH }_2+\text{RX}\rightarrow \text{R R}+\text{BX}_3+\text{H}_2\text{O}

In this context, 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid can react with various electrophiles, such as aryl halides, to form new carbon frameworks.

While specific biological activities of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid have not been extensively documented in available literature, boronic acids in general have been studied for their potential in medicinal chemistry. These compounds can interact with biological systems through reversible binding to diols and other biomolecules, suggesting a role in drug development and therapeutic applications.

The synthesis of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid typically involves several steps:

  • Preparation of the Boronic Acid: Starting materials such as 2,6-dimethylphenol can be reacted with boron reagents to introduce the boron functionality.
  • Introduction of Methoxymethoxy Group: The methoxymethoxy substituent can be added through a substitution reaction or by employing protecting group strategies that allow for selective functionalization.
  • Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity and yield .

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid has significant applications in organic synthesis, particularly in:

  • Suzuki-Miyaura Couplings: It serves as a coupling partner in the formation of complex organic molecules.
  • Pharmaceutical Development: Its ability to form stable bonds with various organic substrates makes it valuable in drug discovery and development processes.

Several compounds share structural similarities with 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-Methoxy-2,6-dimethylphenylboronic acidC₉H₁₃BO₃Lacks the methoxymethoxy group
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acidC₉H₁₃BO₄Contains a hydroxymethyl group instead
3-(Methoxymethoxy)-2,6-dimethylphenylboronic acidC₉H₁₃BO₄Methoxymethoxy group at the meta position

The uniqueness of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid lies in its specific substitution pattern and the presence of the methoxymethoxy group, which can influence its reactivity and solubility compared to similar compounds .

Dates

Modify: 2023-08-16

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